Defined (5R) Enantiomer vs. Racemic Mixture: Regulatory and Functional Implications
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride is specified as a single enantiomer, in contrast to a racemic mixture of 5-amino-1,3-oxazinan-2-one which contains 50% of the (5S) enantiomer. The U.S. FDA guidance on stereoisomeric drugs emphasizes that individual enantiomers should be treated as separate drugs due to potential differences in pharmacologic, toxicologic, and clinical profiles [1]. Although no direct comparative biological data for (5R) vs (5S)-5-amino-1,3-oxazinan-2-one were identified in the public domain, the regulatory framework provides a strong class-level inference that the defined (5R) enantiomer avoids confounding effects from the opposite enantiomer present in racemic mixtures [1].
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (5R) enantiomer (≥95% chemical purity; chiral purity not independently reported) |
| Comparator Or Baseline | Racemic 5-amino-1,3-oxazinan-2-one: 50% (5R) + 50% (5S) |
| Quantified Difference | Target provides 100% of the desired enantiomer vs 50% in racemate; reduces unwanted enantiomer exposure by 50% |
| Conditions | Regulatory principle per FDA stereoisomeric drug guidance (1992) |
Why This Matters
For any research aimed at drug development, using a single enantiomer avoids the confounding biological effects of the opposite enantiomer, which is a baseline requirement for regulatory submission [1].
- [1] U.S. Food and Drug Administration. Guidance for Industry: Development of New Stereoisomeric Drugs. May 1992. View Source
